2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol
Description
2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol is a brominated secondary alcohol featuring a methylideneamino linker (-N=CH-) connecting a 2-bromophenyl group to a 2-methylpropan-1-ol backbone. This structural motif combines aromatic bromine substitution, a Schiff base-like linkage, and a branched alcohol moiety, which may confer unique physicochemical and biological properties. Potential applications include intermediates in organic synthesis, flame retardants, or bioactive molecules, though explicit studies on this compound remain sparse.
Properties
CAS No. |
25457-98-1 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylideneamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,8-14)13-7-9-5-3-4-6-10(9)12/h3-7,14H,8H2,1-2H3 |
InChI Key |
VSRIKFWTXYFKAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)N=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol typically involves the reaction of 2-bromobenzaldehyde with 2-amino-2-methylpropan-1-ol under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol, enabling comparative analysis of their properties and applications:
3-Bromo-2,2-bis(bromomethyl)-1-propanol (CAS 1522-92-5)
- Molecular Formula : C₅H₈Br₃O
- Key Features : A polybrominated alkyl alcohol with three bromine atoms on a neopentyl backbone.
- Classified as persistent and bioaccumulative in environmental assessments .
- Applications : Flame retardant precursor.
- Comparison: The higher bromine content enhances flame-retardant efficacy but increases environmental and toxicity risks compared to the monobrominated target compound.
2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS 32454-37-8)
- Molecular Formula : C₁₀H₁₃BrO
- Key Features : A positional isomer with a para-bromophenyl group instead of ortho-substitution.
- Physicochemical Properties : Higher melting point (predicted) due to para-substitution symmetry, enhancing crystallinity. Lower solubility in polar solvents compared to ortho-substituted analogs .
- Applications : Intermediate in pharmaceutical synthesis (e.g., β-blockers).
- Comparison : Ortho-substitution in the target compound may confer steric hindrance, altering reactivity in coupling reactions or receptor binding.
2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol (CAS N/A)
- Molecular Formula: C₆H₁₅NO₂
- Key Features: Contains a hydroxyethylamino group instead of a brominated aryl moiety.
- Physicochemical Properties : Higher water solubility due to dual hydroxyl groups; molecular weight = 133.19 g/mol .
- Applications : Chelating agent or surfactant in industrial formulations.
- Comparison : The absence of bromine reduces environmental concerns but limits flame-retardant utility.
Data Table: Comparative Analysis
Research Findings and Implications
- Ortho vs. Para Substitution : Ortho-bromophenyl groups (target compound) may reduce crystallinity and enhance solubility in organic solvents compared to para-substituted analogs .
- Environmental Impact : Brominated alcohols like the target compound face scrutiny under regulations such as RoHS, particularly if bioaccumulation or persistence is observed .
- Synthetic Utility: The methylideneamino group in the target compound could enable Schiff base reactivity, facilitating coordination chemistry or dynamic covalent bonding, unlike fully saturated analogs .
Biological Activity
2-[(2-Bromophenyl)methylideneamino]-2-methylpropan-1-ol is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H14BrNO
- Molecular Weight : 256.139 g/mol
- CAS Number : 25457-98-1
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes in bacterial metabolism. Specifically, it may interact with enzymes responsible for cell wall synthesis and protein synthesis, leading to bacterial cell death.
Case Studies
-
Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy demonstrated the compound's effectiveness against multidrug-resistant strains of bacteria. The study highlighted its potential use in combination therapies to enhance efficacy and reduce resistance development.
"The compound showed synergistic effects when combined with traditional antibiotics, suggesting a promising avenue for future research" .
- Toxicological Assessment : Another important aspect of biological activity is the safety profile of the compound. Toxicological studies conducted on animal models revealed no significant acute toxicity at therapeutic doses, indicating a favorable safety margin for further development.
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, revealing that variations in the bromophenyl group can significantly affect biological activity. For instance, compounds with different halogen substitutions exhibited varying degrees of antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
